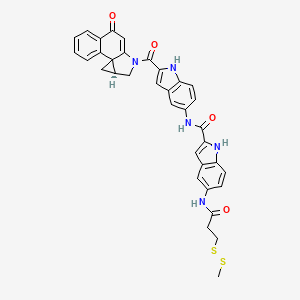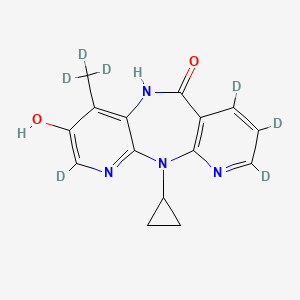
3-Hydroxy Nevirapine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Nevirapine-d7 is a deuterated derivative of 3-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
The synthesis of 3-Hydroxy Nevirapine-d7 involves the deuteration of 3-Hydroxy Nevirapine. This process typically includes the following steps:
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
3-Hydroxy Nevirapine-d7 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Frémy’s salt, myeloperoxidase, tyrosinase, and lactoperoxidase.
Reaction Conditions: Aqueous medium, specific pH conditions, and controlled temperatures.
Major products formed from these reactions include quinoid derivatives and substituted products, which are often analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
3-Hydroxy Nevirapine-d7 is used in various scientific research applications, including:
Pharmacokinetic Studies: Due to its deuterated nature, it is used to study the metabolic pathways and pharmacokinetics of Nevirapine in biological systems.
Toxicology Research: It helps in understanding the toxicological effects of Nevirapine metabolites and their interactions with biological molecules.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometric analysis to quantify Nevirapine and its metabolites in biological samples.
Mechanism of Action
The mechanism of action of 3-Hydroxy Nevirapine-d7 is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the enzyme’s catalytic site, preventing the replication of the HIV-1 virus . The deuterated form is primarily used to study these mechanisms in a more stable and distinguishable manner .
Comparison with Similar Compounds
3-Hydroxy Nevirapine-d7 can be compared with other similar compounds, such as:
2-Hydroxy Nevirapine: Another metabolite of Nevirapine that undergoes similar oxidative reactions but has different reactivity and product profiles.
Nevirapine: The parent compound, which is widely used in HIV-1 treatment.
Deuterated Analogues: Other deuterated analogues of Nevirapine and its metabolites, which are used for similar pharmacokinetic and toxicological studies.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and distinguishable mass spectrometric properties, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
2-cyclopropyl-5,12,13,14-tetradeuterio-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3,2D,3D,6D,7D |
InChI Key |
DANIONWINZEYME-QLEDRMQUSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(N=C1[2H])N(C3=NC(=C(C(=C3NC2=O)C([2H])([2H])[2H])O)[2H])C4CC4)[2H] |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
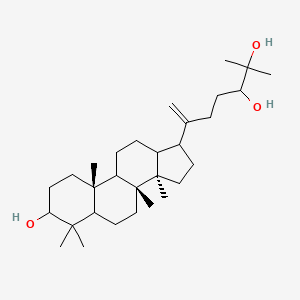
![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
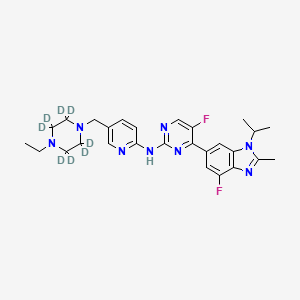
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
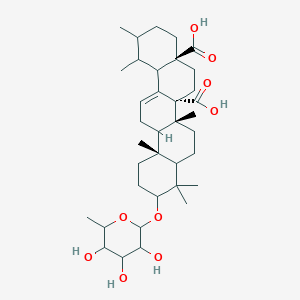
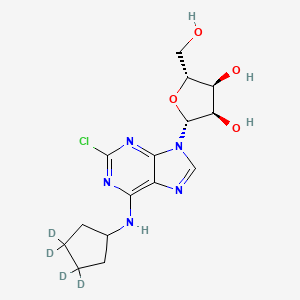
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
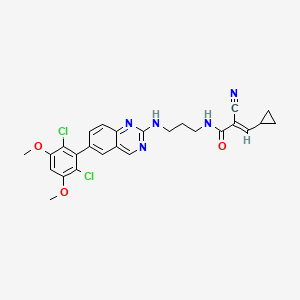
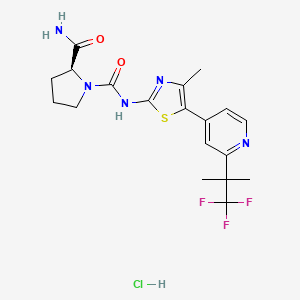
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)
